molecular formula C7H6O4 B183173 Methyl alpha-oxofuran-2-acetate CAS No. 33245-13-5

Methyl alpha-oxofuran-2-acetate

Cat. No.: B183173
CAS No.: 33245-13-5
M. Wt: 154.12 g/mol
InChI Key: ZHRNRBLRLWDFDH-UHFFFAOYSA-N
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Description

Contextualization within Furan (B31954) and Furanone Chemistry

Furan and furanone chemistry form a vital branch of heterocyclic chemistry, with compounds containing these rings demonstrating immense pharmaceutical importance. ontosight.airesearchgate.net Furanones, which are five-membered heterocyclic compounds, are broadly classified into 3(2H)-furanones and 2(5H)-furanones based on the position of the carbonyl group. researchgate.net These structures are present in a multitude of natural and synthetic compounds that exhibit a wide array of biological activities. ontosight.airesearchgate.net

Methyl alpha-oxofuran-2-acetate is classified as a heterocyclic α-oxoester. This classification highlights the presence of a highly electrophilic ketone functional group, which is a key determinant of its chemical behavior. The furan ring itself can undergo various reactions, including electrophilic substitution, adding to the compound's synthetic versatility. The study of such furan derivatives is crucial for the development of new therapeutic agents and advanced materials. researchgate.netresearchgate.net

Significance of Oxo-Furan-2-Acetate Scaffolds in Chemical Research

The oxo-furan-2-acetate scaffold is a valuable building block in organic synthesis. The electrophilic nature of the ketone functionality allows for a variety of chemoselective reactions. These include reduction, the formation of oximes and imines, and additions of organometallic reagents. This reactivity makes compounds like this compound useful intermediates for the synthesis of more complex molecules, including various heterocyclic compounds.

The broader furanone scaffold is recognized as a "versatile pharmacophore" due to its presence in numerous biologically active molecules. ontosight.airesearchgate.net Derivatives of furanone have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netresearchgate.net The ability of the furanone ring to be functionalized at various positions allows for the generation of diverse chemical libraries for drug discovery programs. nih.gov

Overview of Current Research Trajectories for this compound and Related Structures

Current research involving this compound and its analogs is multifaceted, spanning both synthetic and medicinal chemistry. A primary focus is its application as a synthetic intermediate for producing valuable pharmaceutical building blocks. For instance, it has been utilized in the preparation of 2-furylglyoxylic acid derivatives, which are precursors to various therapeutic agents.

Furthermore, there is ongoing investigation into the potential biological activities of this compound itself. ontosight.ai Preliminary studies have suggested that it may possess antimicrobial, antioxidant, and cytotoxic properties. ontosight.ai Research into related 2(5H)-furanone derivatives has shown promise in areas such as the prevention of bacterial biofilm formation and the development of novel anticancer agents. researchgate.netnih.gov The exploration of structure-activity relationships within this class of compounds continues to be a significant research direction, aiming to design new molecules with enhanced therapeutic potential. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(furan-2-yl)-2-oxoacetate
Source PubChem
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InChI

InChI=1S/C7H6O4/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRNRBLRLWDFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10954888
Record name Methyl (furan-2-yl)(oxo)acetate
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33245-13-5
Record name 2-Furanacetic acid, α-oxo-, methyl ester
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Record name Methyl alpha-oxofuran-2-acetate
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Record name Methyl (furan-2-yl)(oxo)acetate
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Record name Methyl α-oxofuran-2-acetate
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Synthetic Methodologies for Methyl Alpha Oxofuran 2 Acetate

Conventional Chemical Synthesis Approaches

Traditional chemical synthesis of methyl alpha-oxofuran-2-acetate relies on established organic reactions, including esterification, ring-closing reactions, and derivatization from related compounds.

Esterification and Transesterification Strategies

Esterification of furan-2-carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is a foundational method for producing the corresponding methyl ester. This reaction typically involves refluxing for several hours and requires stringent drying conditions to prevent hydrolysis of the final product.

Transesterification offers an alternative route, where an existing ester is converted into a different ester by exchanging the alkoxy group. masterorganicchemistry.com This can be performed under either acidic or basic conditions. masterorganicchemistry.com For instance, reacting a different alkyl ester of alpha-oxofuran-2-acetic acid with methanol under appropriate catalytic conditions would yield this compound. The use of the alcohol nucleophile as the solvent can help drive the reaction to completion. masterorganicchemistry.com

A study on the transesterification of methyl acetate (B1210297) demonstrated that the reaction is reversible with a low equilibrium constant. google.com To favor the formation of the desired product, an excess of the starting acetate can be used. google.com Continuous-flow reactors with membranes that selectively remove byproducts like methanol can also be employed to shift the equilibrium and improve the yield of the target ester. elsevierpure.com

Table 1: Comparison of Esterification and Transesterification Strategies

Feature Esterification Transesterification
Starting Material Carboxylic Acid (e.g., Furan-2-carboxylic acid) Ester (e.g., Ethyl alpha-oxofuran-2-acetate)
Reagent Alcohol (e.g., Methanol) Alcohol (e.g., Methanol)
Catalyst Strong Acid (e.g., H₂SO₄, PTSA) Acid or Base

| Key Consideration | Requires rigorous drying to prevent hydrolysis. | Can be driven to completion by using the alcohol as a solvent. |

Ring-Closing Reactions for Furanone Formation

The furanone core of this compound is often constructed through ring-closing reactions. A variety of methods have been developed for the synthesis of 3(2H)-furanones, which are key structural motifs in many natural products. beilstein-journals.orgnih.govd-nb.info

One notable approach involves a tandem Mannich addition followed by a palladium-catalyzed ring closure. beilstein-journals.orgnih.govd-nb.info This method reacts 4-chloroacetoacetate esters with imines in the presence of a palladium catalyst to produce 4-substituted furanones in good yields. beilstein-journals.orgnih.govd-nb.info The mechanism is proposed to involve the initial Mannich addition of the enolate to the imine, followed by oxidative addition of the palladium catalyst to the carbon-chlorine bond, and subsequent ring closure to form the furanone ring. beilstein-journals.orgnih.gov

Other strategies for furanone synthesis include:

Cycloisomerization of allenic hydroxyketones, which can be achieved in water without expensive metal catalysts. organic-chemistry.org

A gold-catalyzed cyclization of γ-hydroxyalkynones. organic-chemistry.org

A domino reaction of α,β-acetylenic γ-hydroxy nitriles with arenecarboxylic acids. organic-chemistry.org

Ring-closing metathesis (RCM) has also been employed to generate dihydrofurans, which can be precursors to furanones. rsc.org

Table 2: Selected Ring-Closing Reactions for Furanone Synthesis

Reaction Type Key Reactants Catalyst/Conditions Product Reference
Tandem Mannich/Ring-Closing 4-chloroacetoacetate esters, imines Palladium catalyst, base 4-substituted 3(2H)-furanones beilstein-journals.orgnih.govd-nb.info
Cycloisomerization Allenic hydroxyketones Water 3(2H)-furanones organic-chemistry.org

Derivatization from Related Carboxylic Acids and Esters

This compound can be synthesized by derivatizing closely related furan (B31954) compounds. For instance, starting from furan-2-carboxylic acid, esterification with methanol provides the methyl ester. researchgate.net Subsequent oxidation at the alpha position would yield the target compound.

Another approach involves the derivatization of other furan-2-carboxylic acid esters. researchgate.net For example, a Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by hydrolysis of the ester, has been used to prepare 5-(4-nitrophenyl)furan-2-carboxylic acid. mdpi.com Similar strategies could be adapted to introduce the desired oxo group at the alpha position of a suitable furan-2-acetate precursor. The study of such derivatizations is crucial for understanding structure-activity relationships in furan derivatives. ontosight.ai

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce target molecules. This approach is particularly valuable for creating enantiomerically pure compounds.

Enzymatic Resolution of Racemic Precursors

Enzymatic resolution is a key technique for obtaining enantiomerically pure forms of chiral compounds. In the context of furanone synthesis, this can be applied to racemic precursors. For example, lipases have been used for the kinetic resolution of 5-hydroxy-2(5H)-furanones. ru.nl In this process, one enantiomer of the racemic starting material is selectively acylated by the enzyme, allowing for the separation of the two enantiomers. ru.nl This method can achieve high enantiomeric excess and has been used to prepare precursors for natural products. ru.nl

The dynamic kinetic resolution of 5-hydroxy-2(5H)-furanones has been shown to be highly effective, achieving 100% conversion with high enantioselectivity. ru.nl This is because the stereogenic center is labile, allowing for the in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of a single enantiomeric product. ru.nl

Table 3: Enzymatic Resolution of 5-Hydroxy-2(5H)-furanones

Substrate Enzyme Acyl Donor Outcome Reference

Biocatalytic Transformations in Furanone Synthesis

Biocatalysis offers environmentally friendly and highly selective methods for synthesizing complex molecules. mdpi.com Enzymes can be employed to perform specific transformations in the synthesis of furanones and their derivatives. For instance, the last step in the biosynthesis of the key strawberry flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone is catalyzed by an enone oxidoreductase. nih.gov This enzyme catalyzes the reduction of an exocyclic double bond in a precursor molecule in a NAD(P)H-dependent manner. nih.gov

The application of biocatalysis extends to whole-cell systems, which can overcome challenges such as mass transfer limitations in biphasic reactions. nih.gov Whole-cell biocatalysis has been successfully applied to various transformations, including reductions and dehydrations. nih.gov These biocatalytic approaches are part of a growing field that seeks to integrate enzymatic steps into synthetic cascades, often in combination with other catalytic methods like photo- or electrocatalysis, to produce valuable chemicals from bio-based starting materials. rug.nl

Advanced Synthetic Techniques and Optimization

Modern organic synthesis continually seeks to improve upon classical methods by introducing novel technologies and optimizing reaction conditions. For this compound, this includes the use of specialized catalysts and the exploration of non-traditional energy sources to drive reactions.

Catalyst-Mediated Synthesis (e.g., Lewis Acid Catalysis for similar structures)

Catalyst-mediated synthesis, particularly through Lewis acid catalysis, offers a powerful avenue for the construction of furan derivatives. The Friedel-Crafts acylation of furan with an appropriate acylating agent, such as methyl oxalyl chloride, is a primary strategy for introducing the α-ketoester functionality. chim.it Lewis acids play a crucial role in activating the acylating agent, thereby facilitating the electrophilic attack on the electron-rich furan ring. masterorganicchemistry.com

Several Lewis acids have been demonstrated to be effective for the acylation of furans and other heteroaromatics. researchgate.net While traditional catalysts like aluminum chloride (AlCl₃) are often used in stoichiometric amounts, modern approaches favor the use of catalytic quantities of more efficient and reusable catalysts like metal triflates (e.g., Sn(OTf)₂, Sc(OTf)₃, Yb(OTf)₃, Ga(OTf)₃). researchgate.net For instance, the Friedel-Crafts reaction of furan with ethyl oxalyl chloride can be catalyzed by AlCl₃. chim.it However, the use of milder Lewis acids such as tin(IV) chloride (SnCl₄) and magnesium bromide (MgBr₂) has been shown to be highly effective in similar reactions, often leading to higher yields and selectivities with fewer side products resulting from furan ring opening. acs.orgrsc.org

The choice of catalyst and reaction conditions can significantly influence the outcome of the synthesis. The following table summarizes the application of various Lewis acids in Friedel-Crafts acylations of furan and related compounds.

CatalystAcylating AgentSubstrateKey FindingsReference
AlCl₃Ethyl oxalyl chlorideFuranSynthesis of ethyl furan-2-ylglyoxylate. chim.it
SnCl₄(1R)-8-phenylmenthyl glyoxylate (B1226380)FuranEfficient promotion of the Friedel-Crafts reaction with high diastereoselectivity. acs.org
MgBr₂(1R)-8-phenylmenthyl glyoxylateFuranHigh yields and diastereoselectivities (>90%) under simple conditions. acs.org
Metal TriflatesAcetic anhydrideBenzofuran (B130515)Catalytic acylation with good yields. researchgate.net
AlCl₃/EtAlCl₂Methyl oxalyl chlorideFerroceneSynthesis of methyl 2-ferrocenyl-2-oxoacetate.

Stereoselective and Enantioselective Approaches

The development of stereoselective and enantioselective methods for the synthesis of molecules like this compound is of paramount importance, particularly for applications in medicinal chemistry and materials science.

A significant breakthrough in the diastereoselective synthesis of related compounds involves the Friedel-Crafts reaction of furans with a chiral glyoxylate ester. acs.org Specifically, the reaction between various substituted furans and (1R)-8-phenylmenthyl glyoxylate, promoted by Lewis acids like SnCl₄ or MgBr₂, proceeds with high diastereoselectivity to afford chiral substituted furan-2-yl-hydroxyacetic acid esters. acs.org These products can then be oxidized to the corresponding α-ketoesters. The high level of stereocontrol is attributed to the chiral auxiliary, which effectively directs the approach of the furan nucleophile.

While direct enantioselective methods for the synthesis of this compound are not extensively documented, related enantioselective Friedel-Crafts alkylations of furans have been reported. thieme-connect.de These reactions often employ chiral catalysts to create a chiral environment that favors the formation of one enantiomer over the other. For example, the enantioselective allylic alkylation of α-fluoro-β-ketoesters, including furan-containing substrates, has been achieved with high enantiomeric excess using palladium catalysts with chiral ligands. whiterose.ac.ukbeilstein-journals.org These approaches highlight the potential for developing a direct enantioselective synthesis of the target molecule.

The following table outlines key findings in stereoselective syntheses relevant to this compound.

Reaction TypeChiral SourceCatalystSubstrateProduct TypeStereoselectivityReference
Friedel-Crafts(1R)-8-phenylmenthyl glyoxylateMgBr₂FuranChiral furan-2-yl-hydroxyacetic acid ester>90% de acs.org
Allylic Alkylation(DHQD)₂PHALα-fluoro-β-ketoester with furanFluorinated adductup to 96% ee beilstein-journals.org
Allylic AlkylationTrost LigandPdα-fluoro-β-ketoester with furanAllylated productup to 86% ee whiterose.ac.uk

Reaction Mechanisms and Chemical Transformations

Fundamental Reaction Pathways

The primary reaction pathways for Methyl alpha-oxofuran-2-acetate include hydrolysis, transesterification, oxidation, reduction, and reactions at the furanone ring.

The ester functional group is susceptible to nucleophilic acyl substitution, with hydrolysis and transesterification being hallmark reactions.

Hydrolysis: Under aqueous acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol (B129727) molecule yield the carboxylic acid and regenerate the acid catalyst.

Base-Catalyzed Mechanism (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylic acid. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. The rates of alkaline hydrolysis for methyl esters of related benzo[b]furan carboxylic acids have been studied, showing that the position of the ester on the ring system significantly influences reactivity rsc.org.

Transesterification: This process involves the exchange of the methyl group of the ester with a different alkyl group from an alcohol (R'-OH). Similar to hydrolysis, this reaction can be catalyzed by either acids or bases wikipedia.org. The mechanism involves a nucleophilic attack by the incoming alcohol on the ester's carbonyl carbon, proceeding through a tetrahedral intermediate wikipedia.org. The equilibrium can be driven towards the product by using a large excess of the new alcohol or by removing the methanol as it is formed wikipedia.org. The synthesis of various furan (B31954) esters has been achieved using transesterification with an alcohol in the presence of an alkaline carbonate catalyst google.com.

Table 1: General Conditions for Ester Transformations
ReactionCatalystTypical ConditionsMechanism Type
Acid-Catalyzed HydrolysisStrong Acid (e.g., H₂SO₄, HCl)Aqueous solution, heatNucleophilic Acyl Substitution (AAC2)
Base-Catalyzed HydrolysisStrong Base (e.g., NaOH, KOH)Aqueous solution, heatNucleophilic Acyl Substitution (BAC2)
Acid-Catalyzed TransesterificationStrong Acid (e.g., H₂SO₄)Excess alcohol, heatNucleophilic Acyl Substitution (AAC2)
Base-Catalyzed TransesterificationBase (e.g., NaOR', K₂CO₃)Excess alcohol, heatNucleophilic Acyl Substitution (BAC2)

The furanone moiety can participate in redox reactions. Structurally related 3(2H)-furanones are known to function as pro-oxidants, capable of generating reactive oxygen species like superoxide (B77818) radicals through interactions with transition metal ions nih.gov. The α,β-unsaturated system within the furanone ring can be susceptible to reduction. Catalytic hydrogenation, for instance, could potentially reduce the carbon-carbon double bond. Strong reducing agents like lithium aluminum hydride would likely reduce both the ester and the lactone carbonyl groups to alcohols.

The furanone ring, being an α,β-unsaturated lactone, possesses two primary electrophilic sites: the carbonyl carbon (C2 position) and the β-carbon of the double bond (C4 position). This allows for two main types of nucleophilic attack wikipedia.orgmasterorganicchemistry.com:

1,2-Addition (Direct Addition): Strong, hard nucleophiles (like Grignard reagents) tend to attack the carbonyl carbon directly masterorganicchemistry.comyoutube.com. This breaks the C=O π-bond and forms a tetrahedral intermediate at the C2 position.

1,4-Addition (Conjugate Addition or Michael Addition): Softer nucleophiles (like cuprates or enolates) preferentially attack the β-carbon of the conjugated system. This results in the formation of an enolate intermediate, which is then protonated to give the final product.

Electrophilic reactions are less common for this electron-deficient ring system. However, reactions could potentially occur at the oxygen atom of the enolate formed under basic conditions.

Mechanistic Investigations of Formation and Conversion

Understanding the pathways through which this compound is formed and converted is crucial for controlling its synthesis and subsequent reactions.

While specific studies detailing the reaction intermediates for this compound are not prevalent, the formation of the core 3(2H)-furanone structure is well-documented in other contexts, particularly the Maillard reaction nih.gov. In these complex reactions between amino acids and reducing sugars, key intermediates such as 1-deoxyosones are formed through processes like 2,3-enolization imreblank.chacs.org. These dicarbonyl intermediates can then undergo cyclization and dehydration to form the furanone ring imreblank.ch. The formation of related furanones, such as Furaneol, can also proceed through the recombination of sugar fragmentation products or via chain elongation involving Strecker aldehydes imreblank.ch.

A transition state represents an energy maximum along a reaction coordinate and cannot be directly observed due to its fleeting existence youtube.com. Its structure is often inferred and characterized by partial bonds and charges youtube.com. For a reaction like base-catalyzed hydrolysis of the ester, the transition state for the rate-determining step would involve the partial formation of a bond between the hydroxide nucleophile and the carbonyl carbon, and the partial breaking of the C=O π-bond, leading to the tetrahedral intermediate. Theoretical studies on related systems, such as the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals, have utilized computational chemistry to map potential energy surfaces and identify transition states connecting various intermediates nih.gov.

Table 2: Key Intermediates in General Furanone Formation (Maillard Reaction)
Intermediate TypePrecursorKey TransformationReference
Amadori CompoundAldose + Amino AcidAmadori Rearrangement nih.govimreblank.ch
1-DeoxyosoneAmadori Compound2,3-Enolization imreblank.chacs.org
Acetylformoin-type IntermediateDeoxyosone + Strecker AldehydeChain Elongation acs.org

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For the reactions of this compound, such studies would focus on how the rate is influenced by factors like reactant concentrations, temperature, and the presence of catalysts.

While specific kinetic data for this molecule is scarce, studies on analogous reactions are informative. For example, theoretical investigations of acid-catalyzed transesterification and esterification reactions have estimated the free energy barriers for key steps. One study found the highest free energy barrier for a viable AAC2 mechanism to be approximately 23.1 kcal/mol for transesterification researchgate.net. Kinetic investigations into the reactions of furan derivatives with radicals show that OH-addition reactions tend to dominate at lower temperatures, while H-abstraction becomes more significant at temperatures above 900 K nih.gov. The rate of nucleophilic addition to the carbonyl group is generally increased by adjacent electron-withdrawing groups and decreased by steric hindrance masterorganicchemistry.com. These principles would apply to reactions involving this compound, where the rate of nucleophilic attack would be sensitive to the steric and electronic environment around the furanone ring and ester group.

Role of Specific Catalysts in Reaction Mechanisms

The chemical reactivity of this compound is significantly influenced by the presence and nature of catalysts. Catalysts play a crucial role in directing the reaction pathways, enhancing reaction rates, and improving the selectivity towards desired products. Various types of catalysts, including transition metal complexes and Lewis acids, are instrumental in the transformations of furan derivatives, and their mechanisms provide insight into the potential reactivity of this compound.

Transition Metal Catalysis:

Transition metal catalysts, particularly those based on palladium, rhodium, manganese, and cobalt, are pivotal in a variety of transformations involving the furan nucleus.

Palladium-Catalyzed Reactions: Palladium catalysts are widely employed in cross-coupling and carbonylation reactions. For instance, palladium iodide (PdI₂) in the presence of potassium iodide (KI) has been shown to catalyze the multicomponent carbonylative synthesis of 2-(4-acylfuran-2-yl)acetamides from 2-propargyl-1,3-dicarbonyl compounds, carbon monoxide, and secondary amines. mdpi.com The proposed mechanism involves the formation of a 2-ynamide intermediate which then undergoes further reactions to yield the furan derivative. mdpi.com While this example does not directly involve this compound, it highlights the potential for palladium catalysts to mediate the formation of complex furan structures through carbonylative pathways.

Rhodium-Catalyzed Transformations: Rhodium catalysts are effective in promoting the conversion of furans into other heterocyclic systems. For example, rhodium-stabilized imino-carbenes can react with furans in a [3+2] annulation reaction. This is followed by a ring-opening to produce highly functionalized pyrroles. nih.gov This type of transformation underscores the ability of rhodium catalysts to activate the furan ring and facilitate its rearrangement into different structural motifs.

Manganese and Cobalt Catalysis in Oxidative Cyclization: A combination of Manganese(III) and Cobalt(II) catalysts has been utilized in the oxidative ring-opening of furan rings. In the case of a furan-containing β-ketoester, these catalysts, under an oxygen atmosphere, facilitate the formation of a 1,4-dicarbonyl moiety through an endoperoxide intermediate. This intermediate then undergoes an intramolecular cyclization to produce 4-hydroxy-2-cyclohexen-1-ones. This reaction demonstrates how manganese and cobalt catalysts can mediate the oxidation and subsequent rearrangement of furan derivatives.

Lewis Acid Catalysis:

Lewis acids are another important class of catalysts that can activate substrates by accepting an electron pair. In the context of furan chemistry, Lewis acids can facilitate a range of reactions. For instance, the combination of an enzyme and a Lewis acid has been used to synthesize 6,7-dihydrobenzofuran-4(5H)-ones. rsc.org In this chemoenzymatic approach, a laccase enzyme catalyzes the oxidative cleavage of 2,5-dimethylfuran (B142691) to form (Z)-3-hexene-2,5-dione. rsc.org Subsequently, a Lewis acid catalyzes a domino reaction between this dione (B5365651) and a 1,3-dicarbonyl compound, involving a 1,2-addition, a 1,4-addition, and an elimination to yield the final product. rsc.org This highlights the potential for Lewis acids to promote complex cascade reactions involving furan-derived intermediates.

The following table summarizes the role of specific catalysts in the transformation of furan-related compounds, providing a framework for understanding their potential application to this compound.

Catalyst SystemReaction TypeTransformationPotential Relevance to this compound
Palladium Iodide (PdI₂) / Potassium Iodide (KI)Oxidative AminocarbonylationSynthesis of 2-(4-acylfuran-2-yl)acetamides from 2-propargyl-1,3-dicarbonyl compounds. mdpi.comPotential for functionalization of the furan ring through carbonylation reactions.
Rhodium(II) Acetate (B1210297)[3+2] Annulation and Ring OpeningConversion of furans to highly functionalized pyrroles. nih.govCould be used to transform the furan core of this compound into other heterocyclic systems.
Manganese(III) / Cobalt(II)Oxidative Ring-Opening and CyclizationTransformation of a furan-containing β-ketoester to 4-hydroxy-2-cyclohexen-1-ones.Potential for selective oxidation and rearrangement of the furan ring in this compound.
Lewis Acids (e.g., Scandium(III) triflate)Domino Reaction (1,2-addition/1,4-addition/elimination)Synthesis of 6,7-dihydrobenzofuran-4(5H)-ones from a furan-derived dione. rsc.orgCould catalyze cascade reactions involving the α-ketoester moiety of this compound.

Applications in Advanced Organic Synthesis

Role as a Synthetic Intermediate and Building Block

The compound's structure, featuring a highly electrophilic ketone and an ester group, allows for chemoselective reactions, establishing it as a valuable synthetic intermediate and building block in the synthesis of more complex molecules.

Methyl alpha-oxofuran-2-acetate serves as a foundational molecule for the construction of intricate heterocyclic systems. The furan (B31954) ring itself can be chemically transformed into different heterocyclic structures. Research has demonstrated that furan-3-one derivatives can be converted into 2-hydroxy-pyrrole-3-ones by reacting them with various α- and β-amino acids. researchgate.net

In a similar vein, studies have shown that furan-2-ylidene acetates, derived from furan-2,3-diones, react with primary amines to yield 1-substituted 2,3-dihydro-1H-pyrrol-3-ones. researchgate.net This transformation involves an intra-ring nucleophilic addition following the opening of the furanone ring, which occurs simultaneously with the formation of the new pyrrolone ring. researchgate.net These reactions highlight the utility of the furan scaffold as a synthon for other important five-membered heterocycles, such as pyrroles and pyrrolidines.

Table 1: Synthesis of Heterocyclic Systems from Furan-Based Precursors

Starting Material Class Reagent Resulting Heterocyclic System Reference
Furan-3-one derivatives α- and β-amino acids 2-hydroxy-pyrrole-3-ones researchgate.net
Furan-2-ylidene acetates Primary amines 1-substituted 2,3-dihydro-1H-pyrrol-3-ones researchgate.net
Furan-3-one derivatives 2,3-diaminopyridine Pyrrol-2-ylidene-acetates koreascience.kr

Natural products provide a rich source of chemical structures for drug discovery. rsc.org Synthetic strategies such as analogue-oriented synthesis (AOS) and divergent synthesis focus on creating variations of a natural product to explore structure-activity relationships (SAR). rsc.orgmdpi.com this compound is a valuable building block in this context. Its furan core is a feature present in numerous natural products, and the reactive handles allow for the systematic introduction of different functional groups. ontosight.ai

By using this compound as a starting point, chemists can generate libraries of natural product analogues that are not easily accessible from the natural source itself. mdpi.com This approach is crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound inspired by a natural product. For instance, the synthesis of analogues of the natural product Sanjuanolide was undertaken to investigate the effect of different substituents on its anticancer activity. researchgate.net

In drug discovery, a chemical scaffold is a core structure to which various substituents can be attached to create a library of diverse compounds for high-throughput screening. rug.nl this compound is an ideal scaffold due to its furan ring and modifiable oxoacetate side chain. ontosight.ai The geometry and rigidity of a central scaffold can crucially contribute to a ligand's affinity for a protein target. nih.gov

The furan moiety can be considered a bio-renewable platform for creating complex and three-dimensional molecules, moving away from the flat, aromatic structures that often dominate chemical libraries. rug.nl For example, highly substituted tetrahydrofurans (THFs) have been prepared from furan-based scaffolds for inclusion in the Joint European Compound Library, demonstrating their utility as starting points for drug discovery programs. researchgate.net The inherent reactivity of the α-oxoester group allows for further diversification, enabling the creation of large libraries of compounds for screening against various biological targets. researchgate.net

Reagent in Multi-Step Organic Transformations

The reactivity of this compound allows it to participate in various multi-step synthetic sequences, where molecular complexity is built sequentially. rsc.org

The α-oxoester functionality present in this compound is known to be reactive toward various nucleophiles. While specific documentation of this particular compound's role in major name reactions is not extensive, related α-keto esters are known to participate in a variety of classic organic transformations. For instance, the ketone functionality is susceptible to attack by organometallic reagents.

One relevant example for related compounds is the Reformatsky reaction. In this reaction, an α-halo ester reacts with a carbonyl compound (like the ketone in an α-keto ester) in the presence of zinc metal to form a β-hydroxy ester. The electrophilic ketone of an α-oxoester moiety makes it a suitable substrate for such additions, expanding its synthetic utility.

The furan ring is an aromatic heterocycle that can undergo various substitution reactions. In the broader context of organic synthesis, methylation and acetoxylation are important C-H activation strategies for introducing methyl and acetoxy groups, respectively. For example, cobalt-catalyzed methods have been developed for the regioselective C-H methylation and acetoxylation of anilides using peroxides and acetic acid. rsc.org Similarly, the acetoxylation of aromatic substrates like benzene (B151609) and toluene (B28343) has been studied using palladium(II) and lead(IV) acetates. rsc.org

While the furan ring in this compound can theoretically undergo such electrophilic or nucleophilic substitution reactions, specific, widely-reported protocols for its direct methylation or acetoxylation are not prominently featured in the literature. However, its classification as a heterocyclic compound suggests its potential to be modified through such C-H functionalization techniques to generate novel derivatives.

Sustainable Synthesis Applications (e.g., Green Chemistry Principles)

The synthesis and application of this compound and its parent acid, 2-(furan-2-yl)-2-oxoacetic acid, are increasingly viewed through the lens of sustainable and green chemistry. A significant driver for this is their connection to furfural (B47365), a versatile and renewable platform chemical derived from lignocellulosic biomass. mdpi.com This positions furan-based compounds as key players in the transition away from fossil fuel-based feedstocks toward bio-based chemical production. mdpi.comnih.gov

Green chemistry principles emphasize the use of renewable resources, milder reaction conditions, and improved atom economy to reduce waste and environmental impact. The synthesis of 2-(furan-2-yl)-2-oxoacetic acid, a direct precursor to its methyl ester, provides a clear example of these principles in action. Traditional methods are often being replaced by more efficient and environmentally benign processes.

One notable advancement is the development of a one-pot, two-step synthesis of 2-(furan-2-yl)-2-oxoacetic acid using the inexpensive and readily available furfural as the primary raw material. google.com This method avoids harsher, conventional industrial processes, leading to significantly lower production costs and suitability for large-scale industrial production under mild conditions. google.com The process involves the reaction of furfural with nitromethane, followed by a copper-catalyzed reaction in a mixed solvent system. google.com This "one-pot" approach enhances efficiency and reduces waste by minimizing the need for isolating intermediates.

Another approach that aligns with green chemistry is the alkylative carboxylation of 2-acetylfuran (B1664036) to produce β-ketoesters like methyl 3-(furan-2-yl)-3-oxopropanoate, a related and useful synthetic intermediate. nsf.gov This method is highlighted as being preferable from a green chemistry perspective compared to other known methods. nsf.gov

Furthermore, the broader field of biocatalysis, which uses enzymes to perform chemical transformations, represents a frontier in the green synthesis of complex molecules. nih.govrsc.orgacsgcipr.org While specific biocatalytic routes for this compound are still an emerging area of research, the application of enzymes in synthesizing related furan-based compounds and other specialty chemicals is well-documented. plos.orgmdpi.com These biocatalytic processes offer high selectivity and operate under mild conditions, embodying key ideals of sustainable chemistry. mdpi.com

The following table summarizes research findings for a sustainable, one-pot synthesis method for the precursor acid, 2-(furan-2-yl)-2-oxoacetic acid, highlighting the green chemistry principles employed.

Table 1: Research Findings for a One-Pot Synthesis of 2-(Furan-2-yl)-2-oxoacetic acid

Parameter Details Green Chemistry Principle Addressed Reference
Starting Material Furfural Use of Renewable Feedstocks google.com
Reaction Type Two-step, one-pot synthesis Process Intensification, Atom Economy google.com
Step 1 Reagents Nitromethane, Base (e.g., KOH, NaOH), Phase-transfer catalyst Mild Reaction Conditions google.com
Step 2 Reagents Copper salt catalyst (e.g., Copper(II) acetate) in a Methanol (B129727)/Acetic Acid/Water solvent system Catalysis, Use of Safer Solvents google.com
Reaction Temperature Step 1: Room Temperature; Step 2: 90°C Energy Efficiency google.com
Conversion Rate 85-90% (liquid phase detection) High Yield/Efficiency google.com

| Key Advantage | Avoids harsher industrial methods, reduces cost, suitable for industrial scale | Safer Chemistry, Economic Viability | google.com |

Biological Activity Research in Vitro and Non Human Studies

Antimicrobial Investigations

The furan (B31954) nucleus is a core component of many compounds investigated for their antimicrobial properties. Research has explored the efficacy of various furan derivatives against a range of pathogenic bacteria and fungi.

Evaluation of Antibacterial Activity (e.g., against bacterial strains)

Derivatives of the furan structure have demonstrated notable antibacterial activity. For instance, a study on alpha-substituted 2-methyl-5-nitrofurans determined their minimum inhibitory concentration (MIC) values against both Gram-negative and Gram-positive bacteria nih.gov. The introduction of a 2-beta-methyl group into a related 1-oxacephem nucleus was found to increase the compound's stability against β-lactamases, enzymes that provide resistance to β-lactam antibiotics nih.gov. One such derivative with a (1-methylpyridinium-4-yl)thiomethyl group exhibited potent, broad-spectrum antibacterial activity nih.gov.

Electron microscopy of bacteria treated with certain nitrofuran derivatives revealed significant morphological changes. In E. coli, treatment led to the formation of unusual elongated, branched, and atypical rod shapes, while S. aureus showed multibud formation and some cytoplasmic protrusions, indicating interference with normal cell division and structure nih.gov.

Assessment of Antifungal Activity

The antifungal potential of furan-containing compounds has also been a subject of investigation. A study of 3-(substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones, which are structurally related to the natural product (-)-incrustoporine, revealed significant in vitro antifungal activity nih.gov.

Compounds featuring halogen substituents on the phenyl ring showed a particularly high antifungal effect against Aspergillus fumigatus, surpassing that of selected azole antifungal drugs nih.gov. The most promising derivative, 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one, demonstrated an activity level (1.34 µg/mL) comparable to the established antifungal agent Amphotericin B (0.5 µg/mL) nih.gov. Other studies have identified aminothioxanthones as having broad-spectrum antifungal effects against various pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum mdpi.com.

Inhibition of Biofilm Formation and Quorum Sensing Modulation

Furanones, particularly brominated furanones derived from marine algae, are well-documented for their ability to interfere with bacterial communication and community behaviors. These compounds can inhibit quorum sensing (QS) and subsequent biofilm formation in Gram-negative bacteria without affecting their growth nih.gov. Quorum sensing is a cell-density-dependent signaling system that bacteria use to coordinate group behaviors, including virulence and biofilm production mdpi.commdpi.com.

In the QS indicator organism Chromobacterium violaceum, furanones have been shown to inhibit the production of violacein, a QS-regulated pigment nih.gov. This inhibition demonstrates a direct interference with the signaling pathway. Studies have shown that some furanone derivatives can significantly reduce biofilm formation in pathogens like Pseudomonas aeruginosa researcher.life. The mechanism often involves blocking N-acyl homoserine lactone (AHL)-mediated QS pathways nih.gov. However, the effect can be complex; in staphylococci (Gram-positive bacteria), a specific furanone was found to enhance biofilm formation at subinhibitory concentrations by interfering with the luxS QS system nih.gov.

Cytotoxic and Antiproliferative Studies

The potential of furan-containing compounds as anticancer agents has been explored through in vitro studies on various cancer cell lines.

In Vitro Cytotoxicity against Cancer Cell Lines

Various derivatives of benzofuran (B130515) have shown significant cytotoxic potential against human cancer cell lines. In one study, two halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were tested against a panel of seven cancer cell lines mdpi.com. Compound 7 (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) was most active against lung cancer cells (A549), while compound 8 (methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) showed high activity against both A549 and liver cancer (HepG2) cells mdpi.com. Notably, these compounds did not exhibit toxic potential for normal human umbilical vein endothelial cells (HUVEC), suggesting selectivity for cancer cells mdpi.com.

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight the potency of these compounds.

CompoundCell LineCancer TypeIC50 (µM)
Compound 7A549Lung<10
Compound 8A549Lung<10
Compound 8HepG2Liver<10

Mechanistic Insights into Cellular Effects (non-clinical)

Research into the mechanisms of action for cytotoxic benzofuran derivatives points towards the induction of oxidative stress and apoptosis (programmed cell death). The more potent brominated derivative, compound 8 , exhibited stronger pro-oxidative and pro-apoptotic properties compared to the chlorinated derivative, compound 7 mdpi.com.

In HepG2 cells, these compounds led to a significant increase in reactive oxygen species (ROS) and thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation mdpi.com. This increase in oxidative stress is a likely mechanism contributing to their cytotoxic effects mdpi.com. Furthermore, cell cycle analysis revealed that these compounds can induce cell cycle arrest. Compound 7 caused a G2/M phase arrest in HepG2 cells, while compound 8 induced arrest at both the S and G2/M phases in A549 cells, effectively halting cell proliferation mdpi.com.

Antioxidant Activity Profiling

Direct studies on the antioxidant capacity of Methyl alpha-oxofuran-2-acetate are not currently available. Research into other α-keto acids has suggested potential antioxidative effects. For instance, α-ketoglutarate (AKG) has been noted for its protective and antioxidant properties in models of oxidative stress. However, without specific experimental data on this compound, any discussion of its antioxidant profile would be purely speculative. To ascertain its antioxidant activity, a comprehensive profiling using various in vitro assays would be required.

Table 1: Standard In Vitro Antioxidant Assays

Assay TypePrinciple
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging AssayMeasures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging AssayEvaluates the capacity of a compound to scavenge the ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP) AssayDetermines the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Oxygen Radical Absorbance Capacity (ORAC) AssayMeasures the antioxidant's ability to quench peroxyl radicals.

This table represents standard assays that could be used to evaluate the antioxidant potential of this compound, but no such data has been published to date.

Enzymatic Interactions and Biotransformations

The enzymatic interactions and biotransformation pathways of this compound have not been specifically elucidated in published research. General metabolic pathways for α-keto esters and furan rings have been studied, providing a hypothetical framework for how this compound might be processed in biological systems.

There is no available research on the substrate specificity and affinity of this compound for any enzymes, including isomerases. Isomerases are enzymes that catalyze the conversion of a molecule into one of its isomers. libretexts.orgbyjus.com For an enzyme to act on this compound, the compound would need to fit into the enzyme's active site, a property determined by its specific three-dimensional structure and chemical characteristics. Without experimental data, it is unknown which isomerases, if any, might interact with this compound.

The potential for this compound to act as an enzyme inhibitor is currently uninvestigated. Many molecules can inhibit enzymatic activity through various mechanisms, such as competitive, non-competitive, or uncompetitive inhibition. Determining the inhibitory potential of this compound would require screening against a panel of relevant enzymes.

The biotransformation of this compound, including its metabolic pathways and the identity of its metabolites, has not been documented. Generally, the metabolism of esters involves hydrolysis by esterases to yield an alcohol and a carboxylic acid. In this case, hydrolysis would likely produce methanol (B129727) and alpha-oxofuran-2-acetic acid. The furan ring itself can undergo metabolic activation by cytochrome P450 enzymes, potentially leading to reactive intermediates.

The biotransformation of α-keto esters can also involve reduction of the keto group to a hydroxyl group, a reaction often mediated by reductases. For example, various microorganisms and purified enzymes have been shown to reduce α-keto esters to their corresponding α-hydroxy esters. abap.co.inresearchgate.netacs.orgresearchgate.netnih.gov

Table 2: Potential Biotransformation Reactions for this compound

Reaction TypePotential Enzyme ClassPotential Products
Ester HydrolysisEsterasesMethanol, alpha-oxofuran-2-acetic acid
Keto ReductionReductases/DehydrogenasesMethyl alpha-hydroxyfuran-2-acetate
Furan Ring OxidationCytochrome P450 monooxygenasesVarious oxidized and ring-opened metabolites

This table outlines hypothetical biotransformation pathways based on the chemical structure of this compound and known metabolic reactions of related compounds. Specific metabolites have not been identified.

Theoretical and Computational Studies

Molecular Modeling and Electronic Structure Calculations

Computational chemistry offers powerful tools to investigate the geometric and electronic characteristics of molecules like Methyl alpha-oxofuran-2-acetate, providing insights that complement experimental findings.

Density Functional Theory (DFT) Applications for Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the molecular structure and electronic properties of organic compounds with a favorable balance of accuracy and computational cost. For furan (B31954) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, including bond lengths and angles. globalresearchonline.net For a molecule like this compound, DFT would be instrumental in defining the planarity of the furan ring and the orientation of the ester group.

A critical aspect of electronic structure analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net In furan derivatives, the HOMO and LUMO are typically π-type orbitals distributed across the conjugated system. rsc.org For this compound, the presence of the α-keto and ester groups, both being electron-withdrawing, would be expected to lower the energies of both the HOMO and LUMO compared to simple furans.

Table 1: Representative DFT-Calculated Electronic Properties for Furan Derivatives

Property Furan 2-Methylfuran 2,5-Dimethylfuran (B142691)
HOMO Energy (eV) -6.4 -6.1 -5.8
LUMO Energy (eV) 0.6 0.8 1.0
HOMO-LUMO Gap (eV) 7.0 6.9 6.8

Note: This table presents generalized data from computational studies on furan and its methylated derivatives to illustrate trends. Actual values for this compound would differ.

Conformational Analysis and Energy Landscapes

The presence of single bonds in this compound allows for rotation of its functional groups, leading to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often accomplished using molecular mechanics or DFT calculations to map the potential energy surface as a function of key dihedral angles. rsc.org

For this compound, a crucial conformational aspect would be the rotation around the single bond connecting the furan ring to the α-keto group. This rotation would determine the relative orientation of the furan ring and the two carbonyl groups. Computational studies on similar aromatic carbonyl compounds, such as 3-formyl-furan, have shown that the relative stability of conformers is influenced by a balance of conjugative effects, polar interactions, and steric hindrance. organic-chemistry.org It is likely that the most stable conformers of this compound would favor a planar or near-planar arrangement to maximize π-conjugation between the furan ring and the adjacent carbonyl group.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds. For instance, DFT calculations can provide theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra. globalresearchonline.net These calculated frequencies can be compared with experimental data to assign specific vibrational modes to the observed spectral bands. globalresearchonline.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. globalresearchonline.net The accuracy of these predictions has advanced to the point where they can be used to distinguish between different isomers or conformers of a molecule. pku.edu.cn For this compound, computational prediction of ¹H and ¹³C NMR spectra would be invaluable for confirming its structure and assigning the resonances of the furan ring protons and carbons, as well as those of the methyl ester and carbonyl groups.

Reaction Pathway Simulations and Mechanistic Predictions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates that are often difficult to observe experimentally.

Computational Elucidation of Organic Reaction Mechanisms

By mapping the potential energy surface of a reaction, computational methods can elucidate the step-by-step pathway from reactants to products. This includes identifying the transition state structures and calculating their activation energies, which determine the reaction rate. rsc.org For reactions involving furan derivatives, such as cycloadditions, DFT calculations have been successfully used to determine whether the reaction proceeds through a concerted or stepwise mechanism. rsc.org For instance, in the pyrolysis of 2-methylfuran, computational studies have identified multiple reaction pathways, including those initiated by the formation of carbenes. nih.gov

In the context of this compound, computational studies could be employed to investigate a variety of reactions, such as nucleophilic additions to the carbonyl groups or electrophilic substitutions on the furan ring. These simulations would provide a detailed, atomistic view of the reaction mechanism.

Prediction of Reaction Selectivity and Yields

When a reaction can lead to multiple products, computational chemistry can be used to predict the selectivity (i.e., the preference for one product over others). This is typically achieved by comparing the activation energies of the transition states leading to the different products. The pathway with the lower activation energy is expected to be the major reaction channel, leading to the predominant product.

For example, in the enantioselective transfer hydrogenation of α-keto esters, DFT calculations have been used to rationalize the observed stereoselectivity by modeling the transition states involving the substrate and the chiral catalyst. acs.org These models can explain why one enantiomer is formed in excess over the other. Similar computational approaches could be applied to predict the regioselectivity and stereoselectivity of reactions involving this compound, guiding the design of synthetic routes to achieve desired products with high yields.

In Silico Biotransformation Studies

The metabolism of xenobiotics, including compounds like this compound, is a critical aspect of their biological activity and potential toxicity. In silico biotransformation studies offer a predictive lens into the metabolic fate of this molecule. The furan moiety is of particular interest, as it is known to undergo metabolic activation to reactive intermediates. nih.govsemanticscholar.orgacs.org

The primary route of furan ring metabolism involves oxidation catalyzed by cytochrome P450 (P450) enzymes. nih.govnih.gov This process can lead to the formation of a reactive and electrophilic intermediate. nih.govsemanticscholar.orgacs.org Depending on the substituents on the furan ring, this intermediate can be either an epoxide or a cis-enedione. nih.govsemanticscholar.orgacs.org Given the structure of this compound, it is plausible that its biotransformation would proceed through such a pathway.

The reactive metabolite, once formed, can interact with cellular nucleophiles like proteins and DNA. nih.gov Glutathione (GSH) plays a significant role in the detoxification of such reactive intermediates by forming conjugates. nih.govsemanticscholar.orgacs.org In silico models can predict the likelihood of these reactions and the potential for the formation of adducts, which is a key step in understanding the compound's toxicological profile.

Enzyme-Substrate Docking and Molecular Dynamics Simulations

To understand the initial steps of biotransformation, enzyme-substrate docking and molecular dynamics (MD) simulations can be employed. These computational techniques can model the interaction of this compound with the active site of metabolic enzymes, such as cytochrome P450s.

Enzyme-Substrate Docking: Docking studies can predict the preferred binding orientation of this compound within the enzyme's active site. This is crucial for determining which part of the molecule is most susceptible to enzymatic attack. For alpha-keto esters, the orientation within an active site can be influenced by the presence of both the keto and ester functionalities, which can participate in hydrogen bonding and other non-covalent interactions. nih.gov The furan ring itself can also engage in hydrophobic interactions within the active site.

Molecular Dynamics Simulations: Following docking, MD simulations can provide a dynamic picture of the enzyme-substrate complex. youtube.comresearchgate.netdpi-proceedings.com These simulations, which model the movement of atoms over time, can assess the stability of the binding pose predicted by docking. mdpi.com MD simulations can also reveal conformational changes in both the substrate and the enzyme upon binding, offering deeper insights into the catalytic process. For furan-containing molecules, MD simulations have been used to study their conformational preferences and interactions in various environments. youtube.com

Interactive Data Table: Predicted Binding Affinities of Furan Derivatives with a Model Cytochrome P450 Isoform

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Furan-4.2PHE120, LEU208, VAL370
2-Acetylfuran (B1664036)-5.1PHE120, LEU208, SER119
Methyl furan-2-carboxylate-5.5PHE120, LEU208, ARG102
This compound -6.3 PHE120, LEU208, ARG102, SER119

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of molecular docking with related furan compounds.

Prediction of Binding Modes and Catalytic Mechanisms

Based on docking and MD simulations, specific binding modes and catalytic mechanisms can be predicted. For this compound, it is anticipated that the furan ring would position itself in proximity to the heme iron of the cytochrome P450 enzyme. This orientation would facilitate the oxidative attack on the furan ring.

The catalytic mechanism would likely involve the abstraction of a hydrogen atom or the direct addition of an oxygen atom to the furan ring, leading to the formation of the reactive intermediate. The electronic properties of the alpha-keto and ester groups can influence the reactivity of the furan ring and, consequently, the rate and regioselectivity of the oxidation. Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the activation energies for different potential metabolic pathways, thereby predicting the most likely route of biotransformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on non-clinical biological data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For this compound, QSAR models could be developed to predict its potential biological activities based on its structural features, even in the absence of extensive experimental data. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors.

The development of a QSAR model for a class of compounds like furan derivatives typically involves the following steps:

Data Set Collection: A set of furan derivatives with measured biological activity (e.g., enzyme inhibition, cytotoxicity) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For furan derivatives, QSAR studies have shown that descriptors related to electronic properties (such as HOMO and LUMO energies), hydrophobicity (logP), and steric parameters are often important for their biological activity. researchgate.netbohrium.com In a hypothetical QSAR model for a series of furan-2-carboxylates, the electronic and hydrophobic properties would likely be significant contributors to the predicted activity.

Interactive Data Table: Sample Descriptors for a Hypothetical QSAR Model of Furan Derivatives

CompoundMolecular Weight ( g/mol )LogPHOMO Energy (eV)LUMO Energy (eV)Predicted Activity (IC50, µM)
Methyl furan-2-carboxylate126.111.12-9.87-1.2315.2
Ethyl furan-2-carboxylate140.141.58-9.85-1.2112.8
This compound 156.12 0.85 -10.12 -1.89 8.5
Methyl 5-nitrofuran-2-carboxylate171.111.05-10.54-2.562.1

Note: The data in this table is hypothetical and for illustrative purposes. The predicted activity is based on a fictional QSAR model where lower LogP and LUMO energy, and higher molecular weight contribute to increased activity.

These theoretical and computational approaches provide a powerful framework for understanding the molecular properties and potential biological interactions of this compound. While awaiting experimental validation, these in silico studies are invaluable for hypothesis generation and for guiding the efficient design of future research.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The definitive structure of Methyl alpha-oxofuran-2-acetate is established through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. emerypharma.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and type of protons and their neighboring atoms. The ¹³C NMR spectrum reveals the number and electronic environment of each carbon atom. For this compound, the expected signals in the ¹H and ¹³C NMR spectra correspond to the protons and carbons of the furan (B31954) ring and the methyl ester group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H)Coupling Constants (J, Hz)
Furan H-5~7.8-8.0~147ddJ ≈ 1.8, 0.8
Furan H-3~7.4-7.6~122ddJ ≈ 3.6, 0.8
Furan H-4~6.6-6.8~113ddJ ≈ 3.6, 1.8
OCH₃~3.9~53sN/A
C=O (ketone)N/A~175N/AN/A
C=O (ester)N/A~160N/AN/A
Furan C-2N/A~150N/AN/A

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.

2D NMR: To overcome the limitations of 1D spectra, especially in complex molecules, 2D NMR techniques are employed. researchgate.netweebly.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity within the furan ring by showing correlations between H-3, H-4, and H-5. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of the furan carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, it would show a correlation from the methyl protons (OCH₃) to the ester carbonyl carbon, and from the furan protons (H-3) to the ketone carbonyl carbon, thus confirming the placement of the α-oxoacetate side chain on the furan ring.

The single bond between the furan ring and the α-carbonyl group allows for rotation, potentially leading to different stable conformations (conformers). Furan derivatives are known to exist as a mixture of conformers in solution. researchgate.netbris.ac.uknih.gov Dynamic NMR (DNMR) is a powerful method used to study these conformational changes. acs.org

By recording NMR spectra at various temperatures, one can observe changes in the spectral lines. At high temperatures, if the rotation between conformers is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down, and the signals for individual conformers may become distinct. Analysis of these temperature-dependent spectra can provide thermodynamic and kinetic parameters for the conformational equilibrium, such as the energy barrier to rotation. For this compound, this would involve studying the equilibrium between the synperiplanar and antiperiplanar conformers, where the carbonyl group is oriented towards or away from the furan ring oxygen, respectively.

While this compound itself is achiral, it is a precursor for synthesizing chiral molecules. If a chiral derivative were produced, NMR spectroscopy would be a primary method for determining its enantiomeric purity. libretexts.org

This is typically achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), such as Mosher's acid or its derivatives, to form a mixture of diastereomers. tcichemicals.com Diastereomers have different physical properties and, crucially, produce distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (% ee) of the original sample can be accurately quantified. nih.gov Alternatively, a chiral solvating agent can be used to induce a chemical shift difference between the enantiomers in the NMR spectrum without covalent modification. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. neu.edu.tr

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental formula of a compound by measuring its exact mass to several decimal places. bioanalysis-zone.comlibretexts.org While multiple chemical formulas can have the same nominal (integer) mass, they will have unique exact masses due to the mass defect of their constituent atoms. libretexts.org

For this compound, the molecular formula is C₇H₆O₄. nih.gov HRMS provides an experimental mass value that can be compared to the calculated theoretical exact mass, thereby confirming the elemental composition with high confidence.

Table 2: High-Resolution Mass Spectrometry Data for this compound.
PropertyValueReference
Molecular FormulaC₇H₆O₄ nih.gov
Nominal Mass154 u libretexts.org
Calculated Exact Mass154.026609 Da nih.gov
Typical HRMS Result[M+H]⁺ = 155.0338 Da

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that can be used to confirm the structure. chemguide.co.uk The fragmentation pathways of this compound under electron impact (EI) or collision-induced dissociation (CID) are predictable based on its functional groups (ester, ketone, furan). libretexts.orgwhitman.edu

Key expected fragmentation pathways include:

Loss of the methoxy (B1213986) radical (•OCH₃): This results in an acylium ion fragment with an m/z value of 123 (M - 31).

Loss of the carbomethoxy radical (•COOCH₃): This leads to the formation of the stable 2-furoyl cation at m/z 95 (M - 59). This is a very common and often abundant fragment for 2-acylfurans.

Cleavage of the furan ring: The furan ring itself can fragment, for example, by losing carbon monoxide (CO), which can lead to smaller fragments.

The presence of these specific fragments in the mass spectrum provides strong evidence for the proposed connectivity of the atoms in this compound, complementing the data obtained from NMR spectroscopy.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. For this compound, the IR spectrum is expected to display characteristic absorption bands that confirm the presence of its key structural motifs: the furan ring, the α-keto group, and the methyl ester.

The molecular structure contains several bonds that are IR active. The most prominent peaks are anticipated from the stretching vibrations of the two carbonyl (C=O) groups—the ketone and the ester—which are expected to appear at high wavenumbers and be strong in intensity. masterorganicchemistry.com The C=O stretching frequency is sensitive to the electronic environment; therefore, the ketone and ester carbonyls are expected to have distinct absorption frequencies. The ester C=O stretch in aliphatic esters typically appears in the 1750-1735 cm⁻¹ range. libretexts.org The ketone C=O stretch is generally found around 1715 cm⁻¹. vscht.cz

Additionally, the spectrum will feature absorptions from the furan ring, including C-H stretching from the aromatic-like ring hydrogens (typically above 3000 cm⁻¹), C=C stretching within the ring (around 1500-1600 cm⁻¹), and C-O-C stretching of the furan ether linkage. vscht.czresearchgate.net The C-O stretching bands of the ester group are also highly characteristic and are expected in the 1300-1000 cm⁻¹ region. libretexts.org

Expected Infrared Absorption Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ester Carbonyl C=O Stretch 1750 - 1735 Strong
Ketone Carbonyl C=O Stretch ~1715 Strong
Furan Ring =C-H Stretch 3100 - 3000 Medium
Furan Ring C=C Stretch 1600 - 1500 Medium-Variable
Ester Linkage C-O Stretch 1300 - 1000 Strong
Furan Ring Ether C-O-C Stretch ~1250 Strong

This table is based on typical frequency ranges for the specified functional groups. libretexts.orgvscht.cziitkgp.ac.in

Raman Spectroscopy Applications

Raman spectroscopy, another form of vibrational spectroscopy, is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds, which may be weak or silent in the IR spectrum, can be strong in the Raman spectrum.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems and electronic transitions within a molecule. The structure of this compound contains a conjugated system composed of the furan ring and the α-dicarbonyl moiety. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Two primary types of electronic transitions are expected for this compound:

π → π* transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.

n → π* transitions: These lower-energy, lower-intensity transitions involve the excitation of a non-bonding electron (from one of the oxygen atoms) to a π* antibonding orbital. masterorganicchemistry.com The carbonyl groups are the primary sites for this type of transition. masterorganicchemistry.com

The presence of the conjugated furan ring and keto-ester system is expected to shift the absorption maximum (λmax) to longer wavelengths compared to non-conjugated systems. masterorganicchemistry.com

Expected UV-Vis Absorption Data for this compound

Transition Type Chromophore Expected λmax Range (nm) Molar Absorptivity (ε)
π → π* Furan ring conjugated with C=O ~220 - 280 High

This table is based on typical absorption ranges for conjugated carbonyl compounds. masterorganicchemistry.com

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing chiral molecules. researchgate.net It measures the differential absorption of left and right circularly polarized light by an optically active compound. researchgate.net A non-zero CD signal is only produced by molecules that are chiral, meaning they are non-superimposable on their mirror images. researchgate.net

The standard structure of this compound, with the IUPAC name methyl 2-(furan-2-yl)-2-oxoacetate, is achiral. nih.gov It does not possess a stereocenter or any other element of chirality. Consequently, it will not exhibit a circular dichroism spectrum. This analytical method would, therefore, be inapplicable for the characterization of this specific compound. However, if a chiral center were introduced into the molecule, for instance through a stereospecific reaction, the resulting enantiomers would produce mirror-image CD spectra, allowing for their differentiation and the determination of their absolute configuration. pherobase.com

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, one can generate an electron density map from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural information. Key data that would be obtained includes:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Atomic Coordinates: The precise (x, y, z) position of every atom in the unit cell.

Conformation: The exact solid-state conformation of the molecule, including the planarity of the furan ring and the orientation of the substituent groups.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

As of this writing, a public entry for the crystal structure of this compound is not available in crystallographic databases. If such a study were performed, it would provide unequivocal confirmation of the molecule's connectivity and its preferred solid-state conformation.

Chemistry of Methyl Alpha Oxofuran 2 Acetate Derivatives

Design and Synthesis of Analogues

The strategic design and synthesis of analogues of methyl alpha-oxofuran-2-acetate are pivotal for modulating its biological activity and physicochemical characteristics. This involves targeted modifications at various positions of the core structure.

The furan (B31954) ring of this compound is a prime site for structural modifications. Substitution at different positions on the ring can significantly influence the electronic and steric properties of the molecule. For instance, the introduction of bromine atoms onto the furanone ring has been a strategy employed in the synthesis of various derivatives. unipi.it One method involves the addition of bromine to a furanone precursor, followed by the elimination of hydrobromic acid to yield the brominated furanone. unipi.it

Furthermore, the synthesis of 2(5H)-furanone derivatives with one or two bromine atoms on the heterocyclic ring, as well as those with brominated substituents, has been extensively reviewed. unipi.it These synthetic efforts highlight the versatility of the furan ring in accommodating various substitution patterns, which can be crucial for tailoring the molecule's interaction with biological targets. The reaction of 4-chloroacetoacetic ester with amines has also been utilized to produce aminofuranone derivatives, although with modest yields. google.com

Modifications to the acetate (B1210297) moiety of this compound offer another handle for tuning its properties. The ester group can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol. Esterification with different alcohols can lead to a series of analogues with varying chain lengths and branching, which can impact lipophilicity and metabolic stability. uc.ptscirp.org For example, replacing the methyl group with a bulkier alkyl group like ethyl, isopropyl, or neo-pentyl can increase steric hindrance around the ester linkage, potentially slowing down enzymatic hydrolysis and prolonging the compound's half-life. scirp.org The introduction of an amino(oxo)acetate moiety has also been explored as a strategy to enhance the cytotoxic effects of certain compounds. nih.gov

Bioisosteric replacement is a powerful strategy in drug design to improve the physicochemical and pharmacological properties of a lead compound. drughunter.com In the context of this compound, the furan ring or the acetate group can be replaced with other functional groups that mimic their size, shape, and electronic properties.

For the furan ring, bioisosteric replacements could include other five-membered heterocycles like thiophene (B33073), pyrrole, or oxazole. For instance, thiophene has been used as a bioisostere for the furan ring in the synthesis of certain biologically active compounds. researchgate.net The ester group of the acetate moiety can be replaced by a variety of bioisosteres, such as amides, sulfonamides, or various heterocyclic rings like oxadiazoles (B1248032) or triazoles. drughunter.comnih.gov These replacements can alter hydrogen bonding capabilities, metabolic stability, and pharmacokinetic profiles. nih.gov For example, 1,2,4-oxadiazoles are frequently used as amide bioisosteres due to their ability to mimic the planarity and dipole moment of an amide bond while offering improved metabolic stability. nih.gov

Structure-Activity Relationship (SAR) Studies (for non-clinical biological activities)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies have provided insights into the features necessary for various non-clinical biological effects.

The nature of the substituent on the furan ring can significantly impact activity. For example, in a series of benzofuran (B130515) derivatives, substitutions at the C-2 position were found to be critical for cytotoxic activity. mdpi.com The presence and position of substituents influence the molecule's interaction with biological targets.

The length and nature of the ester group in the acetate moiety also play a significant role. Studies on phenolic esters have shown that the length of the ester chain affects their cytotoxic and antioxidant activities. uc.pt For instance, propyl esters of certain phenolic acids displayed higher cytotoxic activity compared to their methyl or octyl counterparts. uc.pt This suggests an optimal lipophilicity for cell penetration and biological effect.

The following table summarizes the impact of structural modifications on the biological activity of related compound classes, providing a basis for predicting the SAR of this compound derivatives.

Compound Class Structural Modification Impact on Non-Clinical Biological Activity Reference
Phenolic EstersVariation of ester alkyl chain lengthOptimal length (e.g., propyl) can enhance cytotoxicity. uc.pt
Benzofuran DerivativesSubstitution at C-2 positionCrucial for cytotoxic activity. mdpi.com
Amiodarone AnaloguesElongation of ester side chainIncreased steric hindrance can delay metabolism and increase half-life. scirp.org
Betulin DerivativesIntroduction of amino(oxo)acetate moietyImproved cytotoxicity against human tumor cell lines. nih.gov

Conformational Studies of Derivatives

The three-dimensional conformation of a molecule is critical for its interaction with biological receptors. Conformational analysis of this compound derivatives helps in understanding their preferred spatial arrangement and how this influences their biological activity.

Techniques such as ¹H NMR spectroscopy and theoretical calculations are employed to determine the conformational preferences of these molecules. nih.gov For flexible molecules, identifying the bioactive conformation is key to understanding its mechanism of action. In some cases, the introduction of substituents can lead to significant conformational changes. mdpi.com For instance, the introduction of a fluorine atom in 1,5-diaryl-3-oxo-1,4-pentadiene derivatives resulted in notable variations in their molecular conformation. mdpi.com

By studying conformationally restrained analogues, where the molecule's flexibility is limited, researchers can gain insights into the specific spatial arrangement required for biological activity. nih.gov This information is invaluable for designing more potent and selective analogues.

Green Chemistry Considerations in Derivative Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the synthesis of this compound derivatives, several green chemistry approaches can be considered.

One key principle is the use of safer solvents and reaction conditions. acs.org This includes employing water, supercritical carbon dioxide, or ionic liquids as alternatives to volatile and toxic organic solvents. msuniv.ac.in Microwave-assisted and ultrasound-assisted synthesis are energy-efficient methods that can accelerate reaction rates, often leading to higher yields and cleaner products in shorter reaction times. nih.govmdpi.com

Another important aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org This can be achieved by designing synthetic routes that minimize the use of protecting groups and other temporary modifications. acs.org The use of catalytic reagents, especially biocatalysts like enzymes, is highly encouraged as they are often highly selective and can operate under mild conditions. acs.org

For example, greener methods for nitration reactions have been developed that avoid the use of strong acids like nitric and sulfuric acid, instead utilizing reagents like calcium nitrate (B79036) in glacial acetic acid under microwave irradiation. wjpmr.com Similarly, solvent-free synthesis methods, such as grinding reactants together, can significantly reduce waste and energy consumption. wjpmr.com

The following table outlines some green chemistry approaches applicable to the synthesis of derivatives.

Green Chemistry Principle Application in Derivative Synthesis Potential Benefits Reference
Safer SolventsUse of water, supercritical CO₂, or ionic liquids.Reduced toxicity and environmental impact. msuniv.ac.in
Energy EfficiencyMicrowave or ultrasound-assisted synthesis.Faster reactions, higher yields, reduced energy consumption. nih.govmdpi.com
Atom EconomyDesigning syntheses to maximize incorporation of starting materials into the product.Reduced waste. acs.org
CatalysisUse of selective catalysts, including enzymes.Increased efficiency, milder reaction conditions, reduced byproducts. acs.org
Waste PreventionSolvent-free reactions (e.g., grinding).Elimination of solvent waste, simplified workup. wjpmr.com

By integrating these green chemistry principles, the synthesis of this compound derivatives can be made more environmentally benign and sustainable.

Future Research Directions and Challenges in the Study of Methyl Alpha Oxofuran 2 Acetate

Methyl alpha-oxofuran-2-acetate, a heterocyclic organic compound featuring a furan (B31954) ring coupled with an α-ketoester functional group, stands as a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structural arrangement imparts a rich and complex reactivity profile. While initial studies have highlighted its potential, numerous avenues for future research remain, presenting both exciting opportunities and considerable challenges for the scientific community. This article explores the key future research directions and challenges pertaining to this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.